molecular formula C16H15FN4S B12018990 4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 618426-78-1

4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12018990
CAS No.: 618426-78-1
M. Wt: 314.4 g/mol
InChI Key: ZYWFKWJPXUZIRE-UHFFFAOYSA-N
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Description

4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a pyridine ring, a triazole ring, and a fluorobenzyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring and the fluorobenzyl thioether group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethyl-5-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • 4-(4-Ethyl-5-((4-bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • 4-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

The uniqueness of 4-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine lies in the presence of the fluorobenzyl thioether group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

618426-78-1

Molecular Formula

C16H15FN4S

Molecular Weight

314.4 g/mol

IUPAC Name

4-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H15FN4S/c1-2-21-15(13-7-9-18-10-8-13)19-20-16(21)22-11-12-3-5-14(17)6-4-12/h3-10H,2,11H2,1H3

InChI Key

ZYWFKWJPXUZIRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=NC=C3

Origin of Product

United States

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